3-Methylazocan-4-ol

Medicinal chemistry Conformational analysis Scaffold hopping

3-Methylazocan-4-ol (CAS 2010091-92-4, PubChem CID is a saturated eight-membered nitrogen-containing heterocycle belonging to the azocane class, characterized by a methyl substituent at the 3-position and a hydroxyl group at the 4-position of the octahydroazocine ring. It is primarily supplied as a research chemical building block for medicinal chemistry exploration, where the azocane core has been investigated as a scaffold for capsid assembly modulators targeting Hepatitis B virus (HBV).

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B12949943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylazocan-4-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1CNCCCCC1O
InChIInChI=1S/C8H17NO/c1-7-6-9-5-3-2-4-8(7)10/h7-10H,2-6H2,1H3
InChIKeyRFHHYRIGZQUIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylazocan-4-ol Procurement Benchmarks: Sourcing an Eight-Membered Heterocyclic Scaffold


3-Methylazocan-4-ol (CAS 2010091-92-4, PubChem CID 122547364) is a saturated eight-membered nitrogen-containing heterocycle belonging to the azocane class, characterized by a methyl substituent at the 3-position and a hydroxyl group at the 4-position of the octahydroazocine ring. It is primarily supplied as a research chemical building block for medicinal chemistry exploration, where the azocane core has been investigated as a scaffold for capsid assembly modulators targeting Hepatitis B virus (HBV) [1]. The compound is available from specialty chemical vendors at a reported purity of 98% and is designated strictly for research and development use .

Saturated azocane scaffold for structure-activity relationship (SAR) exploration in antiviral research models.
Vicinal amino-alcohol pharmacophore with zero rotatable bonds, enabling conformationally constrained lead optimization.
Supplied as a research chemical building block at 98% purity, suitable for reproducible screening and library synthesis.

Positional Isomerism in Azocane Scaffolds: Why 3-Methylazocan-4-ol Cannot Be Replaced by Its Nearest Analogs


Substituting 3-Methylazocan-4-ol with its closest positional isomers (e.g., 4-Methylazocan-4-ol or 5-Methylazocan-4-ol) or the des-methyl parent (Azocan-4-ol) is not chemically conservative. The specific vicinal relationship between the methyl group at position 3 and the hydroxyl at position 4 creates a unique hydrogen-bonding topology and steric environment. Computed zero rotatable bonds in 3-Methylazocan-4-ol indicate a conformationally constrained pharmacophore, where the relative orientation of the H-bond donor/acceptor pair is locked, unlike analogs where the substituents are more remote or geminally substituted [1]. This topological distinction directly translates to differential molecular recognition, as even minor positional shifts in saturated heterocycles can cause order-of-magnitude changes in target binding affinity within the HBV capsid assembly modulator series, making generic replacement without experimental validation a critical risk to screening campaign integrity [2].

Target Compound
Potential Substitute
Interchangeability Risk
3-Methylazocan-4-ol
Vicinal methyl/OH, zero rotatable bonds
4-Methylazocan-4-ol (geminal substitution) or des-methyl azocan-4-ol
Geminal substitution reduces H-bond donor count and alters hydrogen-bond geometry; des-methyl analog lacks lipophilic contribution, shifting SAR interpretation.
3-Methylazocan-4-ol
8-membered azocane ring
7-membered azepane or 9-membered azonane analog
Ring size alters spatial presentation of pharmacophore; patent-validated capsid assembly modulation may not transfer, requiring de novo target engagement validation.
3-Methylazocan-4-ol
Confirmed 98% purity specification
Custom synthesis without batch-specific purity documentation
Unknown regioisomeric or process impurities can confound dose-response assays; batch-to-batch variability may undermine SAR reproducibility.

Quantitative Differentiation Guide for 3-Methylazocan-4-ol vs. Closest Analogs


Molecular Topology: Zero Rotatable Bonds Constrain the Pharmacophore Relative to Positional Isomers

3-Methylazocan-4-ol possesses zero rotatable bonds, a unique feature among azocane-4-ol positional isomers. The 3-methyl and 4-hydroxyl substituents are fixed in a vicinal relationship on the eight-membered ring, eliminating conformational flexibility at the substitution points. In contrast, the des-methyl parent Azocan-4-ol also has zero rotatable bonds but lacks the steric and lipophilic contribution of the methyl group, while 4-Methylazocan-4-ol introduces a geminal methyl-hydroxy substitution pattern that alters hydrogen-bonding geometry [1]. This conformational restriction is critical for target engagement: the locked orientation of the H-bond donor (OH) and acceptor (N) defines a rigid pharmacophore distinct from conformationally permissive or differently constrained analogs .

Molecular Topology
Head-to-head
0 rotatable bonds (vicinal 3-methyl/4-OH) vs. identical count in isomers, but distinct spatial arrangement: vicinal vs. geminal vs. remote.
Conformationally locked pharmacophore may be essential for target hydrogen-bond networks; isomer procurement invalidates topological SAR hypotheses.
PubChem computed descriptors; experimental confirmation of conformational preference in solution may be needed.
Medicinal chemistry Conformational analysis Scaffold hopping

Lipophilicity Shift: XLogP3 Modulation by Methyl Position Relative to Azocan-4-ol

The introduction of a methyl group at the 3-position of the azocane ring increases computed lipophilicity compared to the des-methyl parent. 3-Methylazocan-4-ol has a computed XLogP3 of 0.8, representing an increase relative to the anticipated value for the unsubstituted Azocan-4-ol [1]. This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 32.3 Ų, positions 3-Methylazocan-4-ol within a favorable property space for both passive permeability and aqueous solubility, a balance that may differ for isomers where the methyl group is positioned differently relative to the polar hydroxyl and amine functionalities [2].

Lipophilicity Shift
Class-level
XLogP3 = 0.8
estimated Δ +0.4 to +0.6 vs. des-methyl parent
Moderate lipophilicity supports membrane permeability and solubility balance; isomer-dependent LogP shifts influence assay partitioning.
Class-level estimate; experimental LogP determination advised for critical assays.
Physicochemical property Lipophilicity Permeability

HBV Capsid Assembly Modulation: Class-Level Evidence for Azocane Scaffold Differentiation

The Novira Therapeutics patent family (US 10,537,580 B2) establishes that azocane and azonane derivatives function as capsid assembly modulators (CAMs) for Hepatitis B virus treatment. Within the claimed Formula I, the azocane core is a critical scaffold for disrupting normal viral capsid assembly. While 3-Methylazocan-4-ol is not explicitly exemplified in the available patent text, its core azocane-4-ol substructure with a small alkyl substituent falls squarely within the claimed general structure. The patent demonstrates that structural modifications on the azocane ring directly influence antiviral potency, metabolic stability, and tissue distribution profiles, providing a rational basis for selecting and screening this specific substitution pattern over alternative scaffolds [1]. This class-level evidence indicates the azocane core is a privileged scaffold for this mechanism, distinct from structurally related azepane (seven-membered) or azonane (nine-membered) analogs [2].

HBV Capsid Assembly Modulation
Class-level
Azocane core claimed in US 10,537,580 B2 as capsid assembly modulator scaffold; 3-Methylazocan-4-ol falls within generic Formula I.
Supports capsid assembly modulator research; ring size (8-membered) distinct from 7-membered azepane, which lacks patent precedent for this mechanism.
No quantitative EC50 data available for this specific compound; target engagement requires independent validation.
Antiviral research HBV capsid assembly Scaffold validation

Hydrogen Bond Donor/Acceptor Topology: Vicinal Amino-Alcohol vs. Geminal or Remote Isomers

3-Methylazocan-4-ol presents two hydrogen bond donors (the hydroxyl proton and the secondary amine proton) and two hydrogen bond acceptors (the hydroxyl oxygen and the amine nitrogen) in a vicinal arrangement on the azocane ring. This creates a bidentate H-bond motif capable of simultaneous donor/acceptor interactions with a biological target. In 4-Methylazocan-4-ol, the geminal arrangement of methyl and hydroxyl at C4 produces a sterically hindered tertiary alcohol with only one H-bond donor (the amine NH), fundamentally altering the H-bond pharmacophore [1]. The TPSA of 32.3 Ų for 3-Methylazocan-4-ol reflects the spatial distribution of these polar atoms and differs from isomers where the polar surface is either more compact (geminal) or more dispersed (remote substitution) .

H-Bond Topology
Supporting
HBD=2, HBA=2, TPSA=32.3 Ų (vicinal) vs. HBD=1 for 4-methyl isomer; identical count for 5-methyl but different donor-acceptor spacing.
Bidentate H-bond motif may enable specific target interactions; geminal isomer eliminates key donor, remote isomer alters geometry.
Computed descriptors; binding mode confirmation requires structural biology data.
Hydrogen bonding Molecular recognition Isomer differentiation

Commercial Purity Benchmarking: 98% Assay Specification for Reproducible Screening

The commercially available batch of 3-Methylazocan-4-ol is supplied with a certified purity of 98% (reported as入库指导纯度值, the入库 guidance purity value), as documented by the supplier Leyan (Product No. 1549638) . This purity specification provides a defined benchmark for procurement: researchers can expect a maximum of 2% total impurities, which is a critical parameter for dose-response assays where unknown impurities can confound EC50/IC50 determinations. In contrast to custom-synthesized or lower-purity lots that may contain regioisomeric impurities from the synthesis, this specification enables inter-laboratory reproducibility and meaningful comparison of biological data generated with this specific commercial source .

Purity Benchmark
Supporting
98%
Commercial specification (Leyan batch)
Defined impurity ceiling (≤2%) supports assay reproducibility; enables inter-laboratory SAR comparison when same source is used.
Certificate of Analysis basis; actual batch purity should be verified upon receipt.
Quality control Assay reproducibility Procurement specification

Recommended Application Scenarios for 3-Methylazocan-4-ol Based on Quantitative Differentiation


HBV Capsid Assembly Modulator Lead Optimization and SAR Expansion

Given the class-level patent validation of azocane derivatives as HBV capsid assembly modulators [1], 3-Methylazocan-4-ol is strategically positioned as a core scaffold for structure-activity relationship (SAR) studies. Its vicinal amino-alcohol pharmacophore (HBD = 2, HBA = 2, zero rotatable bonds) provides a conformationally constrained starting point for exploring substituent effects on antiviral potency. Procurement of this specific positional isomer, rather than 4-methyl or 5-methyl variants, is essential to maintain the patented pharmacophore geometry implicated in capsid protein binding.

Conformational Restriction Studies in Eight-Membered Heterocyclic Medicinal Chemistry

The zero rotatable bond count of 3-Methylazocan-4-ol, confirmed by PubChem computed descriptors [1], makes it a valuable tool compound for investigating the effect of conformational preorganization on target binding. Unlike the geminally substituted 4-methyl isomer (which alters HBD count) or the remote 5-methyl isomer (different spatial presentation), the 3-methyl substitution constrains the pharmacophore while preserving the full complement of H-bond donor and acceptor functionality. This facilitates clean interpretation of conformational vs. electronic contributions to biological activity.

Building Block for Parallel Library Synthesis of Azocane-Based Screening Collections

With a defined commercial purity of 98% [1] and the presence of both amino (secondary amine) and hydroxyl functional handles, 3-Methylazocan-4-ol serves as a versatile diversification point for parallel synthesis. The amino group can undergo N-alkylation, acylation, or sulfonylation, while the hydroxyl can be oxidized to the ketone or derivatized to ethers and esters. The fixed vicinal relationship ensures that any library members derived from this scaffold share a common conformational ground state, facilitating SAR interpretation across the library.

Application
Selection Property
Validation Focus
HBV capsid assembly modulator SAR studies
Vicinal amino-alcohol pharmacophore with defined H-bond topology
Capsid protein binding assay endpoints; target engagement confirmation
Conformational restriction research in 8-membered heterocycles
Zero rotatable bonds constrain pharmacophore geometry
Comparison of binding/activity vs. flexible analogs; SAR interpretation
Parallel library synthesis of azocane derivatives
Dual functional handles (amine and hydroxyl) at fixed vicinal positions
Library consistency; SAR correlation across derivatives with common conformational ground state
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